molecular formula C11H23ClN2O2 B597867 (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 1217702-57-2

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

Cat. No. B597867
M. Wt: 250.767
InChI Key: BHNNXYMAMJEVAA-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H22N2O2 . It is a product of Thermo Scientific Chemicals and was originally part of the Acros Organics product portfolio .


Molecular Structure Analysis

The InChI Key for this compound is WPWXYQIMXTUMJB-UHFFFAOYNA-N . The SMILES representation is CC©©OC(=O)N1CCCC(CN)C1 .


Physical And Chemical Properties Analysis

This compound appears as a clear colorless liquid . It has a specific optical rotation of -10° to -20° (20°C, 589 nm) (c=1, methanol) .

Scientific Research Applications

Synthesis Techniques

The compound is involved in the synthesis of various piperidine derivatives through different chemical reactions. For example, it can be synthesized from piperidin-4-one hydrochloride through reduction and n-carbonylation processes, leading to tert-butyl-4-hydroxy pi-peridine-l-carboxylate, which can then be further modified to create specific derivatives such as 4-chloropiperidine hydrochloride (Zhang Guan-you, 2010). Another example involves the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, indicating the compound's utility in creating structurally complex molecules with high stereoselectivity (A. I. Moskalenko & V. Boev, 2014).

Molecular Structure Characterization

Research has also focused on the molecular structure characterization of related compounds. For instance, the synthesis and structural analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with a similar structure, were conducted using NMR spectroscopy and X-ray diffraction, providing insights into the molecular configurations and potential reactivity of such compounds (T. Moriguchi et al., 2014).

Role in Biological Compound Synthesis

The compound serves as a precursor or intermediate in the synthesis of biologically active compounds. For example, it has been used in the synthesis of derivatives that are key intermediates in the production of drugs such as crizotinib, highlighting its importance in the pharmaceutical industry (D. Kong et al., 2016). Furthermore, research into the synthesis of diverse piperidine derivatives indicates the compound's versatility and potential for creating a wide range of biologically active molecules (A. I. Moskalenko & V. Boev, 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h9H,4-8,12H2,1-3H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNNXYMAMJEVAA-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662563
Record name tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

CAS RN

1217702-57-2
Record name tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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